Pyridoxal semicarbazone
CAS No.: 781-66-8
Cat. No.: VC19745632
Molecular Formula: C9H12N4O3
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 781-66-8 |
|---|---|
| Molecular Formula | C9H12N4O3 |
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | [(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea |
| Standard InChI | InChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+ |
| Standard InChI Key | IGAITZANDFTCMJ-KGVSQERTSA-N |
| Isomeric SMILES | CC1=NC=C(C(=C1O)/C=N/NC(=O)N)CO |
| Canonical SMILES | CC1=NC=C(C(=C1O)C=NNC(=O)N)CO |
Introduction
Structural and Chemical Properties of Pyridoxal Semicarbazone
Molecular Configuration and Ligand Behavior
PLSC is synthesized via the condensation of pyridoxal (a vitamin B6 aldehyde form) with semicarbazide, forming a hydrazone linkage. Its IUPAC name, [(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea, reflects the presence of a pyridine ring, hydroxymethyl and hydroxyl substituents, and a semicarbazone moiety. The compound’s tridentate coordination capability enables the formation of stable complexes with transition metals such as Cu(II) and Ni(II), adopting geometries ranging from octahedral to dimeric structures depending on the metal ion and reaction conditions .
Table 1: Key Structural Descriptors of PLSC
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 224.22 g/mol |
| Coordination Sites | Phenolic O, Hydrazone N, Carbonyl O |
| Crystal System (Cu Complex) | Monoclinic, Space Group |
Synthesis and Characterization of Metal Complexes
Synthetic Protocols
PLSC complexes are typically prepared by reacting metal salts (e.g., , ) with PLSC in aqueous or methanolic solutions. For instance, the Cu(II) complex is obtained by mixing PLSC with in a 1:1 molar ratio, followed by pH adjustment using dilute to facilitate crystallization . The Ni(II) analogue adopts a bis-ligand octahedral structure, as confirmed by X-ray diffraction .
Spectroscopic and Crystallographic Insights
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IR Spectroscopy: The absence of the hydrazine –NH stretch (~3136 cm) in complexes confirms deprotonation and coordination via the azomethine nitrogen .
-
Electronic Spectra: Cu(II) complexes exhibit ligand-to-metal charge transfer (LMCT) bands at 398 nm and intra-ligand transitions at 298 nm .
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X-Ray Diffraction: The Cu(II) dimer features a paddle-wheel structure with distances of 2.987 Å .
Table 2: Selected Bond Lengths in
| Bond | Length (Å) |
|---|---|
| Cu–O (Phenolic) | 1.923 |
| Cu–N (Hydrazone) | 1.945 |
| Cu–Cl | 2.278 |
Biological and Pharmacological Activities
Antibacterial Efficacy
PLSC complexes demonstrate potent activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. The Ni(II) complex exhibits a minimum inhibitory concentration (MIC) of 12–15 µg/mL, comparable to chloramphenicol . Mechanistic studies link this activity to the generation of reactive oxygen species (ROS), as evidenced by dichlorofluorescein-diacetate assays .
| Complex | ||
|---|---|---|
| 4.2 | ||
| 3.8 |
Theoretical and Computational Studies
Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis
DFT calculations on reveal a distorted octahedral geometry with natural charges of +0.82 e on Ni(II) and −0.45 e on coordinating oxygen atoms . NBO analysis highlights stabilization from LP(O) → σ*(Ni–N) interactions, contributing to complex stability.
Molecular Docking and Pharmacological Targets
Docking studies using AutoDock Vina show that the Ni(II) complex binds to the Janus kinase (JAK) active site with a binding energy of −9.2 kcal/mol, suggesting potential anti-inflammatory and anticancer applications . Similarly, interactions with Human Serum Albumin (HSA) indicate favorable pharmacokinetic profiles for drug delivery .
Photocatalytic and Environmental Applications
PLSC-metal complexes degrade methylene blue (MB) under visible light via radical pathways (- OH and ), achieving 85% degradation within 120 minutes . This activity, coupled with reusability over five cycles, positions these complexes as eco-friendly photocatalysts for wastewater treatment.
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